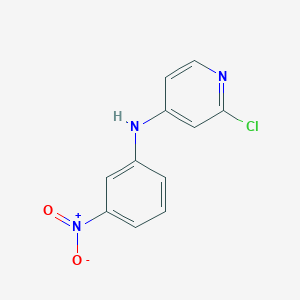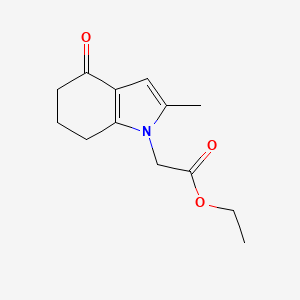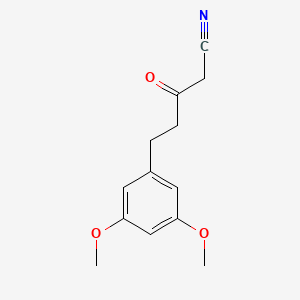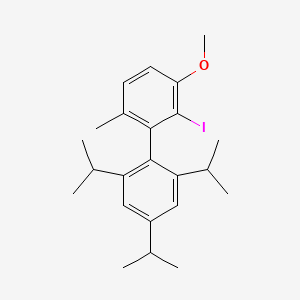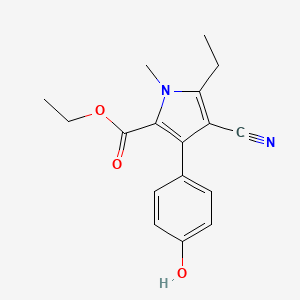![molecular formula C13H18N2O4S B1400544 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate CAS No. 1357948-71-0](/img/structure/B1400544.png)
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
Overview
Description
Thieno[2,3-C]pyrrole derivatives are a class of heterocyclic compounds that have been the subject of interest due to their potential biological activities . They are part of a larger family of thiophene-based analogs, which are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate,” focusing on various unique applications. Due to the specificity of the compound, direct information is scarce; however, by examining related compounds and their uses, we can infer potential applications.
Efficient Heat Transfer in Microreactors
Microreactors with large specific surface areas benefit from efficient heat transfer, which is crucial for exothermic reactions. Compounds with similar structures are used to enhance this process, indicating potential research applications for our compound in microreactor design .
Biologically Active Derivatives
Sterically hindered pyrocatechol moieties linked to secondary amines show biological activity. The compound may serve as a precursor or intermediate in synthesizing new biologically active molecules .
Synthetic Pathways in Drug Discovery
Pyrrole derivatives play a significant role in drug discovery. The unique structure of “5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate” could lead to novel synthetic pathways and potentially active pharmaceutical ingredients .
Organic Semiconductor Materials
Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers are used in organic semiconductors. The related structure of our compound may suggest its utility in developing new semiconductor materials .
Antimicrobial and Anti-inflammatory Properties
Thieno derivatives exhibit antimicrobial and anti-inflammatory properties. Research into the specific activities of “5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate” could uncover new therapeutic agents .
Photovoltaic Materials
Dithieno derivatives are integral to photovoltaic materials. Investigating our compound’s electronic properties could contribute to advancements in solar energy technology .
Conjugated Polymers for Electronics
Donor-acceptor and donor-donor alternating conjugated polymers containing pyrrole units are synthesized for electronic applications. This compound’s potential as a building block in such polymers warrants exploration .
properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 3-amino-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSBZKHMDNLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



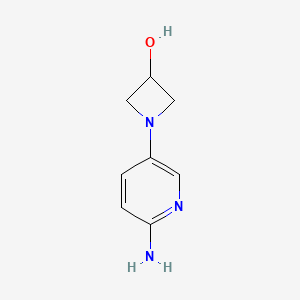
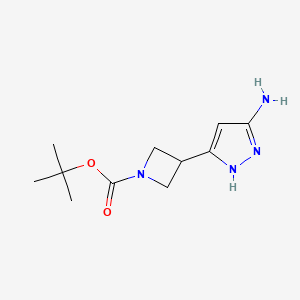
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

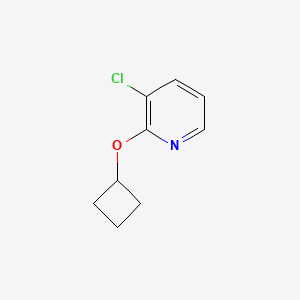
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)
![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)
